4,4'-Bis(bromomethyl)benzophenone is a chemical compound with the molecular formula and a molecular weight of 340.05 g/mol. It is categorized as a dibromomethyl derivative of benzophenone, which is widely used in organic synthesis and as an intermediate in various chemical reactions. The compound is recognized for its utility in the synthesis of other organic materials and has applications in scientific research, particularly in the fields of pharmaceuticals and materials science.
4,4'-Bis(bromomethyl)benzophenone can be sourced from various chemical suppliers, including Sigma-Aldrich and Chemodex, where it is classified as a building block or intermediate for further synthetic applications. The compound is also studied for its potential genotoxicity and analytical methods have been developed to detect its presence in pharmaceutical formulations .
The synthesis of 4,4'-bis(bromomethyl)benzophenone typically involves bromination reactions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The following outlines a typical procedure:
The reaction yields 4,4'-bis(bromomethyl)benzophenone with high purity, typically around 88%. Characterization of the product can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of 4,4'-bis(bromomethyl)benzophenone features two bromomethyl groups attached to a benzophenone backbone. The compound's structure can be represented by its SMILES notation: BrCC1=CC=C(C=C1)C1=CC=C(CBr)C=C1
.
4,4'-Bis(bromomethyl)benzophenone can participate in various chemical reactions including nucleophilic substitutions and polymerization processes. Its bromine atoms can act as leaving groups, allowing for further functionalization.
For example, when treated with nucleophiles such as amines or alcohols under appropriate conditions, the bromine atoms can be replaced by these nucleophiles, leading to new derivatives that may exhibit different biological or physical properties.
The mechanism of action for reactions involving 4,4'-bis(bromomethyl)benzophenone typically involves the formation of a reactive intermediate upon nucleophilic attack on the bromine atom. This leads to the substitution reaction where the nucleophile replaces the bromine atom.
The rate of reaction and efficiency can depend on factors such as solvent polarity, temperature, and the nature of the nucleophile used.
4,4'-Bis(bromomethyl)benzophenone is primarily utilized as an intermediate in organic synthesis. Its applications include:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4